molecular formula C12H11F5N2O2 B13326851 (R)-4,4-Difluoro-2-methyl-1-(4-nitro-3-(trifluoromethyl)phenyl)pyrrolidine

(R)-4,4-Difluoro-2-methyl-1-(4-nitro-3-(trifluoromethyl)phenyl)pyrrolidine

Cat. No.: B13326851
M. Wt: 310.22 g/mol
InChI Key: HLRXTYLWSLTOGK-SSDOTTSWSA-N
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Description

®-4,4-Difluoro-2-methyl-1-(4-nitro-3-(trifluoromethyl)phenyl)pyrrolidine is a complex organic compound characterized by the presence of multiple fluorine atoms and a nitro group attached to a phenyl ring. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4,4-Difluoro-2-methyl-1-(4-nitro-3-(trifluoromethyl)phenyl)pyrrolidine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-nitro-3-(trifluoromethyl)benzaldehyde with a suitable amine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently cyclized with a difluoromethylating agent under controlled conditions to yield the desired pyrrolidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

®-4,4-Difluoro-2-methyl-1-(4-nitro-3-(trifluoromethyl)phenyl)pyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding nitroso or hydroxylamine derivatives.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

®-4,4-Difluoro-2-methyl-1-(4-nitro-3-(trifluoromethyl)phenyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of ®-4,4-Difluoro-2-methyl-1-(4-nitro-3-(trifluoromethyl)phenyl)pyrrolidine involves its interaction with specific molecular targets. The nitro group and trifluoromethyl group play crucial roles in its binding affinity and specificity towards these targets. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitro-3-(trifluoromethyl)aniline
  • 4-Nitro-3-(trifluoromethyl)phenol
  • 3,5-Bis(trifluoromethyl)aniline

Uniqueness

®-4,4-Difluoro-2-methyl-1-(4-nitro-3-(trifluoromethyl)phenyl)pyrrolidine stands out due to the presence of both difluoro and trifluoromethyl groups, which impart unique electronic and steric properties. These features make it particularly valuable in the design of molecules with specific biological activities or material properties.

Properties

Molecular Formula

C12H11F5N2O2

Molecular Weight

310.22 g/mol

IUPAC Name

(2R)-4,4-difluoro-2-methyl-1-[4-nitro-3-(trifluoromethyl)phenyl]pyrrolidine

InChI

InChI=1S/C12H11F5N2O2/c1-7-5-11(13,14)6-18(7)8-2-3-10(19(20)21)9(4-8)12(15,16)17/h2-4,7H,5-6H2,1H3/t7-/m1/s1

InChI Key

HLRXTYLWSLTOGK-SSDOTTSWSA-N

Isomeric SMILES

C[C@@H]1CC(CN1C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)(F)F

Canonical SMILES

CC1CC(CN1C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)(F)F

Origin of Product

United States

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